Cas no 2642176-81-4 ((1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride)

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 1H-Inden-2-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R,2R)-
- (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride
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- MDL: MFCD29991530
- インチ: 1S/C9H11NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1
- InChIKey: SETOMUXBRSPONI-VTLYIQCISA-N
- ほほえんだ: N[C@H]1[C@@H](CC2=CC=CC=C12)O.Cl
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266690-5.0g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95.0% | 5.0g |
$111.0 | 2025-03-20 | |
Enamine | EN300-266690-0.05g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95.0% | 0.05g |
$19.0 | 2025-03-20 | |
Enamine | EN300-266690-1.0g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95.0% | 1.0g |
$32.0 | 2025-03-20 | |
Enamine | EN300-266690-1g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 1g |
$54.0 | 2023-09-12 | |
Aaron | AR0280HI-100mg |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 100mg |
$52.00 | 2023-12-15 | |
Aaron | AR0280HI-10g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 10g |
$538.00 | 2023-12-15 | |
1PlusChem | 1P028096-10g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 10g |
$523.00 | 2024-05-08 | |
1PlusChem | 1P028096-100mg |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 100mg |
$83.00 | 2024-05-08 | |
1PlusChem | 1P028096-2.5g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95% | 2.5g |
$189.00 | 2024-05-08 | |
Enamine | EN300-266690-0.1g |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |
2642176-81-4 | 95.0% | 0.1g |
$19.0 | 2025-03-20 |
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochlorideに関する追加情報
Introduction to (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride (CAS No. 2642176-81-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the realm of medicinal chemistry. One such compound, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride (CAS No. 2642176-81-4), has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of heterocyclic amines, which are widely studied for their biological activity and pharmacological significance.
The molecular structure of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride consists of an indene core substituted with an amino group at the 1-position and hydroxyl groups at the 2 and 3 positions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and drug formulation studies. This structural configuration not only contributes to its stability but also influences its interactions with biological targets.
In recent years, there has been a surge in research focusing on the development of novel scaffolds for drug discovery. The indene moiety, present in this compound, is particularly interesting as it mimics the structural framework of several bioactive natural products. This has led to investigations into its potential as a pharmacophore in the design of new therapeutic agents.
One of the most compelling aspects of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride is its chiral nature. The (1R,2R) configuration specifies a particular spatial arrangement of atoms, which can significantly impact its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their enantiomeric form, making the study of stereochemistry crucial in medicinal chemistry.
Recent studies have explored the potential of this compound as a precursor in the synthesis of more complex molecules with enhanced biological activity. Researchers have been particularly interested in its ability to interact with enzymes and receptors involved in various disease pathways. For instance, preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in cancer and inflammatory diseases.
The hydrochloride salt form of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has also been utilized in high-throughput screening (HTS) campaigns to identify novel drug candidates. HTS is a critical tool in modern drug discovery, allowing researchers to rapidly test thousands of compounds for their binding affinity to target proteins. The solubility provided by the hydrochloride salt makes this compound an ideal candidate for such screening assays.
In addition to its potential as a lead compound, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has been studied for its role in chemical biology. Its unique structural features make it a valuable tool for understanding enzyme mechanisms and substrate recognition. By using this compound as a probe, researchers can gain insights into how enzymes catalyze reactions and how substrates interact with them.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the functionalization of an indene derivative followed by stereocontrolled reactions to achieve the desired (1R,2R) configuration. Advanced synthetic techniques such as asymmetric hydrogenation and enzymatic resolutions are often employed to ensure high enantiomeric purity.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from heterocyclic compounds like (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride. Its structural versatility and biological potential make it a promising candidate for further development. As our understanding of disease mechanisms grows more sophisticated, compounds like this one will play an increasingly important role in targeted therapy.
In conclusion, (CAS No. 2642176-81-4) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its chiral configuration, solubility properties, and interactions with biological targets make it a valuable asset in drug discovery efforts. As research continues to uncover new insights into its pharmacological effects and synthetic pathways, this compound is poised to contribute significantly to the development of novel treatments for various diseases.
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